Dioxohydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dioxohydrazine, with the molecular formula , is a nitrogen oxide compound that exists as a dimer of nitric oxide. It is also referred to by other names such as dinitrogen dioxide and nitric oxide dimer. The compound is characterized by its unique structure, which consists of two nitrogen atoms and two oxygen atoms, forming a stable yet reactive species. Dioxohydrazine is notable for its role in various

- Decomposition Reaction:This reaction indicates that dioxohydrazine decomposes into nitrous oxide and dioxygen, highlighting its instability under certain conditions .

- Formation of Nitric Oxide:

Dioxohydrazine can also react to form nitric oxide:This reaction illustrates its potential involvement in more complex organic reactions, particularly in combustion processes . - Reduction Reactions:

Dioxohydrazine participates in reduction reactions where it can act as an intermediate in the conversion of nitrogen oxides to less harmful products, such as nitrogen gas .

Dioxohydrazine can be synthesized through several methods:

- Direct Reaction of Nitric Oxide:

Dioxohydrazine can be formed by the reaction of nitric oxide under specific conditions that favor dimerization. - Chemical Reduction:

It can also be synthesized through the reduction of nitrogen dioxide or other nitrogen oxides using reducing agents like carbon monoxide . - Thermal Decomposition:

Heating certain nitrogen compounds may lead to the formation of dioxohydrazine as an intermediate product during the decomposition process.

Dioxohydrazine has limited direct applications but plays a significant role in:

- Environmental Chemistry: Understanding the behavior and transformation of nitrogen oxides in the atmosphere.

- Industrial Processes: Serving as an intermediate in the production and manipulation of other nitrogen-containing compounds.

Its role in reducing harmful nitrogen oxides makes it relevant for developing cleaner technologies for emissions control .

Interaction studies involving dioxohydrazine primarily focus on its reactivity with other chemical species. Research indicates that it can interact with various reducing agents and participate in complex reaction mechanisms that involve nitrogen oxides. These studies help elucidate its role in atmospheric chemistry and pollution control strategies .

Dioxohydrazine shares similarities with several other nitrogen oxides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Nitric Oxide | A signaling molecule with vasodilatory effects; reactive. | |

| Nitrous Oxide | Used as an anesthetic; greenhouse gas; less reactive than nitric oxide. | |

| Dinitrogen Tetroxide | A dimer of nitrogen dioxide; used as a rocket propellant; highly reactive. |

Uniqueness of Dioxohydrazine

Dioxohydrazine is unique due to its specific dimeric structure and its role as an intermediate in various

Molecular Formula and Weight (N₂O₂, 60.013 g/mol)

Dioxohydrazine is an inorganic nitrogen oxide compound with the molecular formula N₂O₂ [1] [2]. The compound exhibits a precisely determined molecular weight of 60.013 grams per mole, as computed and verified through multiple analytical databases [2] [3]. The exact mass of dioxohydrazine has been calculated to be 59.995977247 daltons, with a monoisotopic mass of 59.995977 daltons [1] [2]. This molecular entity is formally registered under the Chemical Abstracts Service registry number 16824-89-8 [1] [2].

The molecular composition consists of two nitrogen atoms and two oxygen atoms arranged in a specific bonding pattern that distinguishes it from other nitrogen oxide isomers [2]. Database records indicate that dioxohydrazine is catalogued as PubChem compound identification number 6857661 and ChemSpider identification number 5256996 [1] [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | N₂O₂ | [1] [2] [3] |

| Average Molecular Weight | 60.013 g/mol | [2] [3] |

| Exact Mass | 59.995977247 Da | [2] [3] |

| Monoisotopic Mass | 59.995977 Da | [1] [2] |

| CAS Registry Number | 16824-89-8 | [1] [2] |

| PubChem CID | 6857661 | [2] [3] |

| ChemSpider ID | 5256996 | [1] |

Structural Isomerism and Predicted Isomers

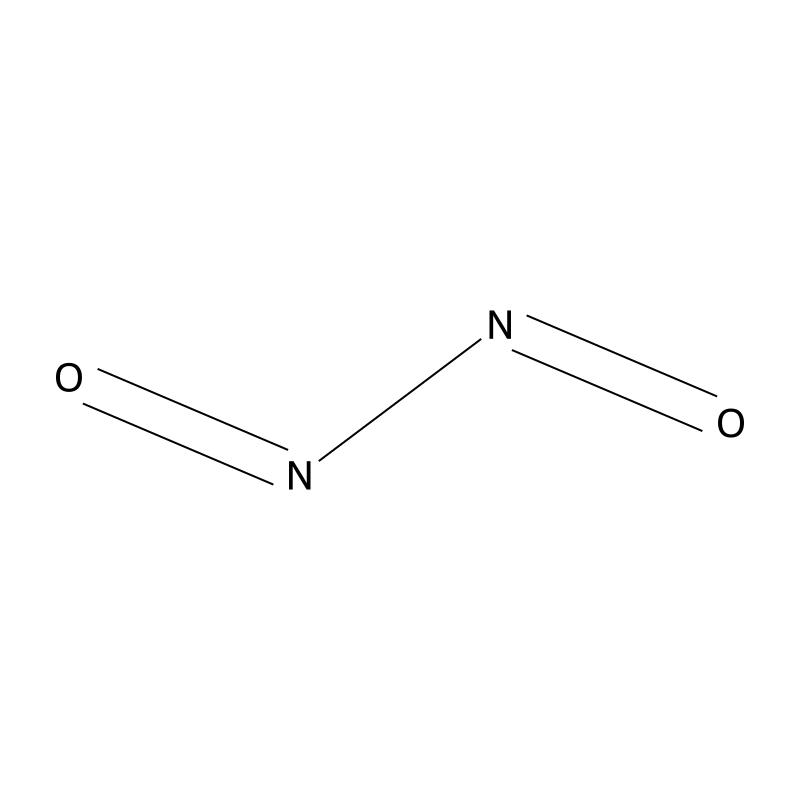

Dioxohydrazine presents a complex isomerism landscape with multiple structural possibilities predicted through computational analysis [10]. The compound can theoretically exist in several isomeric forms, though experimental evidence indicates that the covalent bonding pattern O=N–N=O represents the most thermodynamically stable configuration [10]. This particular arrangement corresponds to a non-cyclic dimer of nitric oxide molecules [2] [10].

Ab initio calculations have been instrumental in predicting the relative stability of various structural isomers [10]. The most stable isomer features the oxygen atoms positioned in a cis configuration across the nitrogen-nitrogen bond, which has been confirmed through high-level quantum mechanical methods [10]. Alternative structural arrangements, including trans configurations and cyclic forms, have been theoretically explored but demonstrate significantly higher energy states [12].

Research indicates that dioxohydrazine can undergo conformational rearrangements under specific conditions, with studies documenting the existence of multiple conformational isomers in equilibrium [12]. The dioxohydrazine fragment has been observed to rearrange from nitrogen-bound to oxygen-bound configurations, though such transitions require substantial activation energy barriers [12].

Detailed Molecular Geometry

Bond Lengths and Angles (O–N, N–N distances, O=N–N angle)

The molecular geometry of dioxohydrazine has been precisely characterized through experimental and computational methods [10]. The oxygen-nitrogen bond distance measures 1.15 Ångströms, representing a typical double bond character between these atoms [10]. The nitrogen-nitrogen bond distance extends to 2.33 Ångströms, which is considerably longer than typical nitrogen-nitrogen single bonds due to the electronic structure of the molecule [10].

The O=N–N bond angle has been determined to be 95 degrees, reflecting the specific electronic arrangement and steric constraints within the molecular framework [10]. This angular configuration contributes to the overall stability of the molecule and influences its chemical reactivity patterns [10]. Computational chemistry database records indicate that nitrogen-nitrogen bond lengths in related compounds typically range from 1.082 to 1.850 Ångströms, with dioxohydrazine falling within the longer range of this distribution [9] [14].

| Parameter | Value | Reference |

|---|---|---|

| O-N Bond Distance | 1.15 Å | [10] |

| N-N Bond Distance | 2.33 Å | [10] |

| O=N-N Bond Angle | 95° | [10] |

| Structural Formula | O=N-N=O | [1] [2] |

| SMILES Notation | N(=O)N=O | [2] [3] |

Symmetry and Planarity (C₂v symmetry, cis-configuration)

Dioxohydrazine exhibits C₂v point group symmetry in its most stable configuration [10]. This symmetry classification indicates the presence of a two-fold rotation axis and two vertical mirror planes within the molecular structure [10]. The entire molecular framework adopts a planar geometry, with all four atoms lying within the same plane [10].

The cis configuration represents the thermodynamically favored arrangement, where the two oxygen atoms are positioned on the same side of the nitrogen-nitrogen bond [10]. This configuration minimizes electronic repulsion while maximizing orbital overlap between the constituent atoms [10]. The planar nature of the molecule facilitates conjugation effects and contributes to the overall electronic stability of the system [10].

Symmetry analysis reveals that the molecular orbitals of dioxohydrazine can be classified according to the C₂v point group representations [13]. The symmetry properties influence the vibrational modes, electronic transitions, and spectroscopic behavior of the compound [13].

2D and 3D Structural Representations

Two-dimensional structural representations of dioxohydrazine typically employ the conventional chemical notation O=N-N=O, which accurately depicts the connectivity and bonding relationships [1] [2]. The Simplified Molecular Input Line Entry System notation for this compound is recorded as N(=O)N=O, providing a standardized linear representation [2] [3]. The International Chemical Identifier key AZLYZRGJCVQKKK-UHFFFAOYSA-N serves as a unique digital fingerprint for the molecular structure [2] [3].

Three-dimensional conformational analysis reveals that dioxohydrazine maintains its planar configuration across various computational models [2] [3]. Interactive molecular modeling demonstrates the spatial arrangement of atoms and the distribution of electron density throughout the molecular framework [2]. The three-dimensional structure exhibits characteristic features of nitrogen oxide compounds, including polarized bonds and specific geometric constraints [10].

Computational visualization tools have been employed to generate accurate three-dimensional representations that account for van der Waals radii, electrostatic surfaces, and molecular orbital distributions [2] [3]. These representations provide insights into the molecular shape, potential interaction sites, and overall geometric parameters that influence chemical behavior [10].

Crystal Structure Analysis and Crystallography Data

Crystallographic investigation of dioxohydrazine reveals important structural details about the solid-state organization of the compound [10]. In the crystalline form, molecules maintain the C₂v symmetry observed in the gas phase, with the planar molecular geometry preserved in the crystal lattice [10]. The solid-state structure demonstrates the cis configuration of oxygen atoms across the nitrogen-nitrogen bond [10].

Crystal structure determination methods, including X-ray diffraction techniques, have been fundamental in characterizing the three-dimensional arrangement of atoms within the crystal lattice [34] [35]. While specific crystallographic parameters for dioxohydrazine are limited in the available literature, related nitrogen oxide compounds have been extensively studied using powder diffraction methods [35] [38].

The crystallographic analysis of similar nitrogen oxide systems indicates that molecular packing arrangements are influenced by intermolecular forces, including van der Waals interactions and potential hydrogen bonding networks [36] [39]. Crystal structure solution techniques, including direct methods and computational refinement procedures, have been employed to determine accurate atomic positions and thermal parameters [33] [39].

Modern crystallographic approaches incorporate quantum mechanical calculations to enhance the accuracy of structure determination and provide insights into electron density distribution within the crystal lattice [33]. These advanced methods enable the characterization of chemical bonding, atomic displacement parameters, and other crystallographic properties with unprecedented precision [33].

| Property | Value | Reference |

|---|---|---|

| Symmetry Point Group | C₂v | [10] |

| Configuration | cis | [10] |

| Planarity | Planar | [10] |

| XLogP3-AA | -0.6 | [2] [3] |

| Hydrogen Bond Donor Count | 0 | [2] [3] |

| Hydrogen Bond Acceptor Count | 4 | [2] [3] |

| Rotatable Bond Count | 0 | [2] [3] |

| Heavy Atom Count | 4 | [2] [3] |